molecular formula C50H65F2Na2O15P B1195436 Diprosone depot CAS No. 76391-71-4

Diprosone depot

Número de catálogo: B1195436
Número CAS: 76391-71-4
Peso molecular: 1021 g/mol
Clave InChI: MBCPXYZATXSFFS-UZAPQLCGSA-L
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Diprosone depot, also known as this compound, is a useful research compound. Its molecular formula is C50H65F2Na2O15P and its molecular weight is 1021 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Dermatological Applications

Diprosone Depot is primarily indicated for the treatment of several skin disorders, including:

  • Psoriasis : It is effective in managing plaque psoriasis and has been shown to provide significant improvement compared to other treatments. A study demonstrated that a combination of betamethasone dipropionate and calcipotriene resulted in better skin preservation than using topical corticosteroids alone .
  • Atopic Dermatitis : The compound is utilized for its anti-inflammatory properties, helping to alleviate symptoms associated with eczema and other forms of dermatitis .
  • Nummular Dermatitis : Betamethasone dipropionate is effective in treating discoid eczema, providing relief from inflammation and itching .

Systemic Applications

Beyond topical uses, this compound has systemic applications in treating various rheumatic disorders:

  • Rheumatoid Arthritis : It can be used as an adjunctive therapy for acute exacerbations, providing anti-inflammatory effects .
  • Ankylosing Spondylitis : The medication helps manage symptoms associated with this chronic inflammatory disease .
  • Dermatomyositis and Polymyositis : It serves as a treatment option for these inflammatory muscle diseases .

Formulation Innovations

Recent research has focused on enhancing the delivery and efficacy of betamethasone dipropionate through innovative formulations:

  • Nanostructured Lipid Carriers : Studies have shown that incorporating betamethasone dipropionate into nanostructured lipid carriers significantly improves skin penetration and drug release compared to traditional formulations. This approach aims to increase the therapeutic effect while minimizing systemic side effects .

Case Studies and Clinical Trials

Several clinical trials have documented the effectiveness of this compound across various conditions:

  • A randomized controlled trial compared the efficacy of betamethasone dipropionate ointment against other topical treatments for psoriasis. Results indicated that it was significantly more effective in reducing symptoms over a four-week period .
  • Another study assessed the safety profile of a combination ointment containing calcipotriene and betamethasone dipropionate, finding it to be well-tolerated with minimal adverse effects on skin integrity .

Comparative Safety and Efficacy

Research comparing betamethasone dipropionate with other treatments has shown that it maintains a favorable safety profile while providing superior efficacy:

MedicationStrengthPotency LevelFormulation Type
Betamethasone dipropionate0.05%Potent (II)Cream/Ointment
Clobetasol propionate0.05%Superpotent (I)Cream/Ointment
Fluocinonide0.1%Potent (II)Cream

This table illustrates that while there are stronger corticosteroids available, betamethasone dipropionate remains a preferred choice due to its balance of potency and safety .

Propiedades

Número CAS

76391-71-4

Fórmula molecular

C50H65F2Na2O15P

Peso molecular

1021 g/mol

Nombre IUPAC

disodium;[2-[(10S,11S,13S,16S,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] phosphate;[2-[(8S,10S,11S,13S,14S,16S,17R)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate

InChI

InChI=1S/C28H37FO7.C22H30FO8P.2Na/c1-6-23(33)35-15-22(32)28(36-24(34)7-2)16(3)12-20-19-9-8-17-13-18(30)10-11-25(17,4)27(19,29)21(31)14-26(20,28)5;1-12-8-16-15-5-4-13-9-14(24)6-7-19(13,2)21(15,23)17(25)10-20(16,3)22(12,27)18(26)11-31-32(28,29)30;;/h10-11,13,16,19-21,31H,6-9,12,14-15H2,1-5H3;6-7,9,12,15-17,25,27H,4-5,8,10-11H2,1-3H3,(H2,28,29,30);;/q;;2*+1/p-2/t16-,19-,20-,21-,25-,26-,27?,28-;12-,15?,16?,17-,19-,20-,21?,22-;;/m00../s1

Clave InChI

MBCPXYZATXSFFS-UZAPQLCGSA-L

SMILES

CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)OC(=O)CC.CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COP(=O)([O-])[O-])O)C)O)F)C.[Na+].[Na+]

SMILES isomérico

CCC(=O)OCC(=O)[C@]1([C@H](C[C@@H]2[C@@]1(C[C@@H](C3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)OC(=O)CC.C[C@H]1CC2C3CCC4=CC(=O)C=C[C@@]4(C3([C@H](C[C@@]2([C@]1(C(=O)COP(=O)([O-])[O-])O)C)O)F)C.[Na+].[Na+]

SMILES canónico

CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)OC(=O)CC.CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COP(=O)([O-])[O-])O)C)O)F)C.[Na+].[Na+]

Sinónimos

diprosone Depot

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.